molecular formula C19H18N2O4 B14416215 Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate CAS No. 81466-26-4

Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate

Cat. No.: B14416215
CAS No.: 81466-26-4
M. Wt: 338.4 g/mol
InChI Key: JTAARBHFMLFILW-UHFFFAOYSA-N
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Description

Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry This compound is characterized by its unique structure, which includes a quinoxaline moiety linked to a phenoxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate typically involves the reaction of 3-methyl-2-quinoxalinol with 4-bromophenoxypropanoic acid methyl ester. This reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the quinoxalinol acts as a nucleophile, displacing the bromine atom from the phenoxypropanoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxypropanoates.

Scientific Research Applications

Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoxaline moiety is known to interact with nucleic acids and proteins, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Haloxyfop-P-methyl: A methyl 2-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate, used as a herbicide.

    Quizalofop-P-tefuryl: A tetrahydrofurfuryl ester derivative with similar herbicidal properties.

Uniqueness

Methyl 2-(4-((3-methyl-2-quinoxalinyl)oxy)phenoxy)propanoate is unique due to its quinoxaline moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.

Properties

CAS No.

81466-26-4

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 2-[4-(3-methylquinoxalin-2-yl)oxyphenoxy]propanoate

InChI

InChI=1S/C19H18N2O4/c1-12-18(21-17-7-5-4-6-16(17)20-12)25-15-10-8-14(9-11-15)24-13(2)19(22)23-3/h4-11,13H,1-3H3

InChI Key

JTAARBHFMLFILW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OC3=CC=C(C=C3)OC(C)C(=O)OC

Origin of Product

United States

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